2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Attachment of the phenoxy group: The phenoxy group can be introduced through nucleophilic substitution reactions.
Formation of the final compound: The final step involves the coupling of the oxadiazole ring with the phenoxy group and the acetamide moiety under suitable reaction conditions.
Chemical Reactions Analysis
2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent.
Materials Science: Oxadiazole compounds are used in the development of energetic materials due to their high thermal stability and low impact sensitivity.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, oxadiazole derivatives targeting decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) have shown potent antitubercular activity . The compound inhibits the enzyme, disrupting the biosynthesis of essential components of the mycobacterial cell wall, leading to cell death.
Comparison with Similar Compounds
2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can be compared with other oxadiazole derivatives such as:
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethyl]benzimidazole: This compound has been synthesized and studied for its structural properties.
Guanidinium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide: Known for its energetic properties and stability.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-8-9-16(14(2)10-13)24-12-17(23)20-11-18-21-19(22-25-18)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISUVJUOJBIXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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